![molecular formula C15H18N2O4 B2778009 (E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940208-18-4](/img/structure/B2778009.png)
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
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Description
“(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O4/c1-3-17(4-2)15(21)11-5-7-12(8-6-11)16-13(18)9-10-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b10-9+ . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Microwave-Assisted Synthesis
One key application of 4-oxo-2-butenoic acid derivatives is in microwave-assisted synthesis. Uguen et al. (2021) developed reaction conditions for the synthesis of 4-oxo-2-butenoic acid through microwave-assisted aldol-condensation. This method yields the desired products across a broad range of substrates, demonstrating their use as biologically active species and versatile intermediates for further derivatisation (Uguen et al., 2021).
Synthesis of Derivatives and Evaluation of Biological Activities
Synthesis of various derivatives of 4-oxo-2-butenoic acids has been explored, with studies investigating their inhibition properties against human carbonic anhydrase I and II isoenzymes. Oktay et al. (2016) synthesized (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives and found significant results in evaluating the enzyme inhibitory activities, showing strong inhibition with low nanomolar range Kis (Oktay et al., 2016).
properties
IUPAC Name |
(E)-4-[3-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-6-5-7-12(10-11)16-13(18)8-9-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLVQGBGTPINPN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid |
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